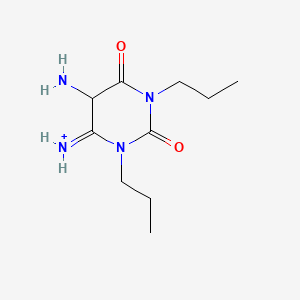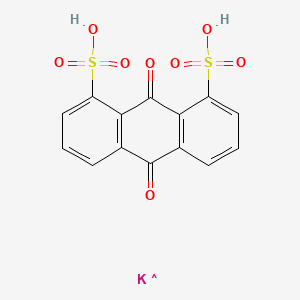
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) is a chemical compound with the molecular formula C14H8O8S2.2K. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and industrial processes .
Preparation Methods
The synthesis of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) typically involves the sulfonation of anthracene followed by oxidation. The reaction conditions often include the use of sulfuric acid and potassium hydroxide. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield .
Chemical Reactions Analysis
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Scientific Research Applications
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is utilized in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong interactions with various substrates, facilitating chemical reactions. The pathways involved in its mechanism of action are primarily related to its ability to act as an oxidizing or reducing agent .
Comparison with Similar Compounds
1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2) can be compared with other similar compounds such as:
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: This compound has similar sulfonic acid groups but differs in its molecular structure and reactivity.
1,8-Anthraquinonedisulfonic acid: Another similar compound with different substitution patterns on the anthracene ring. These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of 1,8-Anthracenedisulfonic acid, 9,10-dihydro-9,10-dioxo-, potassium salt (1:2)
Properties
Molecular Formula |
C14H8KO8S2 |
|---|---|
Molecular Weight |
407.4 g/mol |
InChI |
InChI=1S/C14H8O8S2.K/c15-13-7-3-1-5-9(23(17,18)19)11(7)14(16)12-8(13)4-2-6-10(12)24(20,21)22;/h1-6H,(H,17,18,19)(H,20,21,22); |
InChI Key |
IIINBDWGJUMXHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC=C3S(=O)(=O)O.[K] |
Related CAS |
22753-24-8 14938-42-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


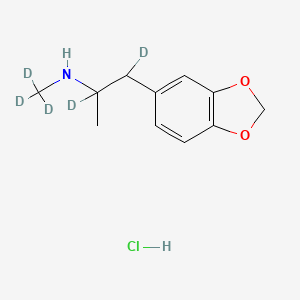
-](/img/structure/B12349736.png)

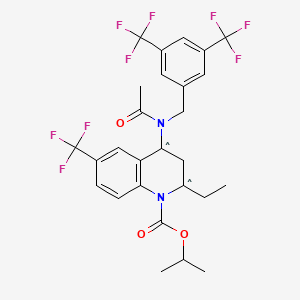
![9-Methoxy-7-(3,4,5-trimethoxyphenyl)-3a,4,4a,8a,9,9a-hexahydro-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B12349759.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
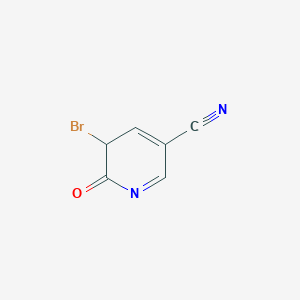
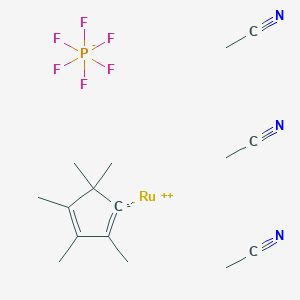
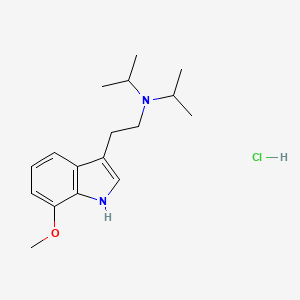
![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349801.png)
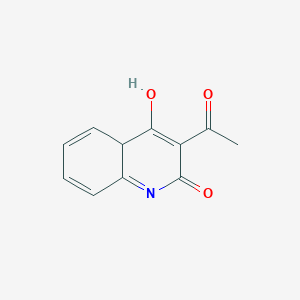
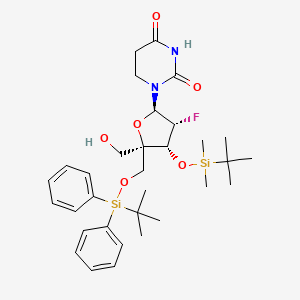
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12349813.png)
